![molecular formula C9H9F3N2O2 B1311905 Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 306960-67-8](/img/structure/B1311905.png)
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H9F3N2O2 . It has a molecular weight of 234.18 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)C1=CN=C(N=C1C)C(F)(F)F
. The InChI code for this compound is 1S/C9H9F3N2O2/c1-3-16-7(15)6-4-13-8(9(10,11)12)14-5(6)2/h4H,3H2,1-2H3
. Physical And Chemical Properties Analysis
This compound is a solid compound . It has a refractive index of 1.4415-1.4465 at 20°C .Scientific Research Applications
Inhibition of Gene Expression
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate analogs have been synthesized and tested for their inhibitory effects on AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells. These compounds serve as potent inhibitors, highlighting their potential use in research aimed at understanding gene expression mechanisms and developing therapeutic agents targeting these pathways (Palanki et al., 2002).
Antiviral and Antimycotic Activities
This compound has been involved in the synthesis of derivatives that exhibit antiviral (specifically against herpes simplex virus type 1, HSV-1) and antimycotic activities. The research demonstrates its potential as a backbone for developing compounds with significant biological activities (Sansebastiano et al., 1993).
Fluorescent Molecule Synthesis
A novel application of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, derived from this compound, includes the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines which have been identified as novel fluorescent molecules. This application is significant for research requiring fluorescent markers with strong binding sites and intensity (Wu et al., 2006).
Antimicrobial Activity
Derivatives of this compound have been synthesized using pentafluorophenylammonium triflate (PFPAT) and tested for their antimicrobial activity against various bacterial and fungal strains. This showcases the compound's utility in the development of new antimicrobial agents (Ghashang et al., 2013).
Safety and Hazards
Future Directions
While specific future directions for Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate are not mentioned in the search results, a study on triazole-pyrimidine hybrids suggests that these compounds, which could potentially include this compound, could be developed as neuroprotective and anti-neuroinflammatory agents .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties .
Mode of Action
They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
It’s suggested that the mechanism of action involves the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
The molecular and cellular effects of the compound’s action include reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-3-16-7(15)6-4-13-8(9(10,11)12)14-5(6)2/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEKBQSEKSEXLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442482 |
Source
|
Record name | Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
306960-67-8 |
Source
|
Record name | Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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